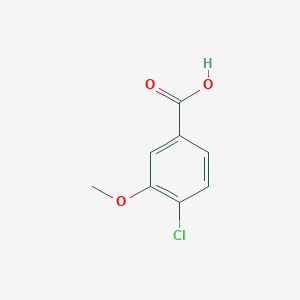

4-Chloro-3-methoxybenzoic acid

CAS No.: 85740-98-3

Cat. No.: VC3723091

Molecular Formula: C8H7ClO3

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85740-98-3 |

|---|---|

| Molecular Formula | C8H7ClO3 |

| Molecular Weight | 186.59 g/mol |

| IUPAC Name | 4-chloro-3-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) |

| Standard InChI Key | OXUUNDMDOOXPKY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)Cl |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)Cl |

Introduction

Chemical Identification and Basic Properties

4-Chloro-3-methoxybenzoic acid is identified by the CAS registry number 85740-98-3. It is also known by several synonyms including 4-Chloro-m-anisic Acid and Benzoic acid, 4-chloro-3-methoxy- . The compound has a molecular formula of C8H7ClO3 and a molecular weight of 186.59 g/mol .

Physical Properties

The physical properties of 4-Chloro-3-methoxybenzoic acid are summarized in the following table:

These physical characteristics are important determinants of its behavior in various chemical reactions and formulations. The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding through the carboxylic acid group.

Synthesis and Preparation Methods

Industrial Synthesis Routes

The synthesis of methoxybenzoic acid derivatives, including 4-Chloro-3-methoxybenzoic acid, typically involves a multi-step process. One method described in patent literature involves the preparation of methoxybenzoic acid from corresponding chlorobenzonitriles .

The general synthesis route involves:

-

Reaction of chlorobenzonitrile with sodium methylate

-

Hydrolysis of the resulting intermediate

-

Acidification to obtain the final methoxybenzoic acid derivative

Laboratory Preparation

In laboratory settings, the preparation can be performed under controlled conditions as described in the following procedure:

-

Addition of sodium methylate to a reaction vessel containing the appropriate chlorobenzonitrile precursor

-

Reaction under nitrogen atmosphere at elevated temperatures (typically 80-150°C)

-

Hydrolysis with sodium hydroxide solution

-

Acidification with hydrochloric acid to precipitate the product

The reaction is typically monitored using analytical techniques such as HPLC or TLC to ensure complete conversion of the starting materials .

Quality Specifications and Analysis

| Test Parameter | Specification |

|---|---|

| Purity (GC) | Minimum 98.0% |

| Purity (Neutralization titration) | Minimum 98.0% |

| Appearance | White to Almost white powder to crystal |

| Melting point | 217.0 to 221.0°C |

Analytical Methods

The quality of 4-Chloro-3-methoxybenzoic acid can be evaluated using various analytical techniques:

-

Gas Chromatography (GC): Used to determine chemical purity and detect impurities

-

Titration Analysis: Employed to measure the acid content and confirm the purity

-

Melting Point Determination: Used to verify identity and purity

These analytical methods ensure that the compound meets the required specifications for research and industrial applications.

Research Applications

Pharmaceutical Intermediates

4-Chloro-3-methoxybenzoic acid serves as an important building block in pharmaceutical synthesis. The presence of functional groups (carboxylic acid, methoxy, and chloro) makes it a versatile intermediate for further chemical modifications. These structural features allow for various chemical transformations, making the compound valuable in medicinal chemistry and drug development.

Chemical Synthesis

In organic synthesis, 4-Chloro-3-methoxybenzoic acid can be utilized as a starting material for more complex molecules. The carboxylic acid group can undergo esterification, amidation, and reduction reactions, while the chloro substituent provides a site for coupling reactions such as Suzuki or Sonogashira couplings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume